2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
The compound “2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and indole. It is less basic than pyridine, and less nucleophilic than furan. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N4, and its molecular weight is 294.4 g/mol. The molecule contains a pyrrole ring, which is a five-membered aromatic heterocycle. It also contains a benzyl group (a benzene ring attached to a CH2 group) and a methylpyridazinyl group (a pyridazine ring with a methyl group attached), both of which are attached to the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other pyrrole-containing compounds. The pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The benzyl and methylpyridazinyl groups could also potentially participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a complex organic molecule, it would be expected to have a relatively high molecular weight and could potentially have interesting optical or electronic properties .Scientific Research Applications
Synthesis and Chemical Studies
The synthesis of octahydropyrrolo[3,4-c]pyrroles, including derivatives structurally related to the specified compound, involves multiple steps from pyrrole dicarboxylic acids. These compounds exhibit systematic effects on chemical shifts in carbon-13 NMR spectroscopy, which can be interpreted in terms of substituent chemical shifts, providing insights into the structural characteristics of these bicyclic ring systems (Ohnmacht et al., 1983).
Pyrrole has been utilized as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method enabled the regioselective alkylation and benzylation of 2-phenylpyrroles, yielding 2-substituted pyrrol-2-yl benzenes, demonstrating pyrrole's utility in directing regioselective chemical transformations (Wiest et al., 2016).
Innovative syntheses of enantiopure octahydropyrrolo[3,4-b]pyrroles through intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines have been reported. This method leads to single diastereoisomers, indicating the stereochemical control achievable in synthesizing pyrrole derivatives (Pedrosa et al., 2002).
Potential Biological Activities
Alkaloids derived from mangrove-associated actinomycetes, including pyrrolo[2,1-c][1,4]oxazine derivatives, have been found to exhibit activity against the influenza A virus subtype H1N1. This highlights the potential of pyrrole derivatives in the development of new antiviral agents (Wang et al., 2014).
Novel pyridine and fused pyridine derivatives, incorporating pyrrole moieties, have been synthesized and evaluated for antimicrobial and antioxidant activities. This research underscores the versatility of pyrrole derivatives in medicinal chemistry, showing their potential as therapeutic agents (Flefel et al., 2018).
Future Directions
The study of pyrrole-containing compounds is a rich field with many potential applications in medicinal chemistry and other areas. Future research could involve synthesizing this compound and studying its properties, or designing analogs with different substituents to explore their effects on its biological activity .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as alpha7 nachr in rat brain .
Mode of Action
It is known that similar compounds can inhibit the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial activity .
Result of Action
Similar compounds have been shown to exhibit cytotoxic properties, inhibiting the growth of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 and alpha7 subtypes . These interactions can modulate the receptor’s activity, leading to changes in cellular signaling pathways and neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nAChRs can alter calcium ion flux, impacting various downstream signaling pathways . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, its binding to nAChRs can either enhance or inhibit receptor activity, depending on the receptor subtype and the cellular environment . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with nAChRs can influence the metabolism of neurotransmitters, such as acetylcholine . Additionally, this compound can affect the activity of enzymes involved in cellular respiration and energy production, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, its binding to nAChRs can facilitate its transport across the cell membrane and its distribution within the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nAChRs can localize it to the cell membrane, where it can modulate receptor activity and influence cellular signaling pathways .
Properties
IUPAC Name |
2-benzyl-5-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-14-7-8-18(20-19-14)22-12-16-10-21(11-17(16)13-22)9-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHAOKIFMKUUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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